Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
CAS No.: 104740-55-8
Cat. No.: VC20762531
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104740-55-8 |
---|---|
Molecular Formula | C14H21N3O2 |
Molecular Weight | 263.34 g/mol |
IUPAC Name | benzyl 4-(2-aminoethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 |
Standard InChI Key | QSFXITXPTXIAOB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 |
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of approximately 263.34 g/mol . This compound is classified as a piperazine derivative, featuring a benzyl group and an aminoethyl side chain attached to the piperazine ring. It is commonly used in scientific research, particularly in medicinal chemistry, due to its unique structural properties.
Synthesis and Applications
The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available piperazine derivatives. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of reactions and confirm the structure of intermediates and final products.
This compound has potential applications in various fields, particularly in medicinal chemistry, due to its structural features and chemical properties. It can participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Research Findings
Research on Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is ongoing, with studies focusing on its chemical properties and potential biological activities. The compound's ability to form salts and its solubility properties make it an interesting candidate for further modification and application in drug development.
Compound Feature | Description |
---|---|
Benzyl Group | Enhances lipophilicity and stability |
Aminoethyl Side Chain | Provides a site for further modification |
Piperazine Ring | Offers a scaffold for drug design |
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